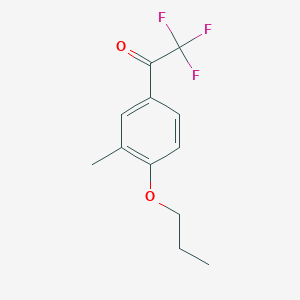

2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone

Description

2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a trifluoromethyl ketone group attached to a phenyl ring substituted with a methyl group at the 3-position and a propoxy group at the 4-position. The trifluoromethyl group enhances electron-withdrawing properties, while the propoxy substituent introduces steric bulk and moderate electron-donating effects via resonance. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of trifluoromethylated ketones in bioactive molecules .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-3-6-17-10-5-4-9(7-8(10)2)11(16)12(13,14)15/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQOKWFZKWKEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone typically involves the reaction of 3-methyl-4-propoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s properties are influenced by its substituents. Key comparisons include:

Substituent Position and Electronic Effects

- 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone (CAS 25666-51-7): Contains a hydroxyl group at the 2-position. The hydroxyl group is strongly electron-withdrawing via induction but electron-donating via resonance, leading to unique reactivity in electrophilic substitution reactions. Reported to form via Fries rearrangement .

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2): Chlorine substituents at the 3- and 5-positions enhance electron-withdrawing effects, increasing electrophilicity compared to the target compound’s alkoxy group .

- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS 204,15014): The methoxy group at the 4-position is smaller than propoxy, reducing steric hindrance while maintaining similar resonance effects .

Triazole-Based Analogs

Compounds such as 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a) feature a triazole ring instead of a phenyl group. These derivatives exhibit high yields (80–93%) in sub-gram syntheses, with melting points ranging from 100–108°C.

Biological Activity

Overview

2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone is an organic compound with the molecular formula C12H13F3O2. This compound features a trifluoromethyl group attached to an ethanone backbone, which is further substituted with a 3-methyl-4-propoxyphenyl group. Its unique structure endows it with distinctive electronic and steric properties, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

The biological activity of 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, allowing it to interact effectively with enzymes and receptors within biological systems. These interactions can lead to modulation of various biochemical pathways, although the precise mechanisms remain to be fully elucidated.

Biological Activity

Research into the biological activity of this compound has suggested several potential applications:

Comparative Analysis

To understand the significance of 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone in relation to similar compounds, a comparison table is provided below:

| Compound Name | Structure | Biological Activity | Notable Effects |

|---|---|---|---|

| 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone | Structure | Antimicrobial, anti-inflammatory | Potential therapeutic applications |

| 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone | Structure | Limited data available | Similar electronic properties |

| 2,2,2-Trifluoro-1-(3,4-dichlorophenyl)ethanone | Structure | Investigated for toxicity | Potentially higher toxicity |

Case Studies

While specific case studies on 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone are sparse, research has focused on similar compounds within its chemical class. For instance:

- Antimicrobial Screening : In a study assessing various fluorinated compounds for antimicrobial activity, derivatives similar to 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone demonstrated significant inhibition against several bacterial strains at varying concentrations.

- In Vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory effects of structurally related compounds. These studies indicated a reduction in inflammatory markers following administration of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.